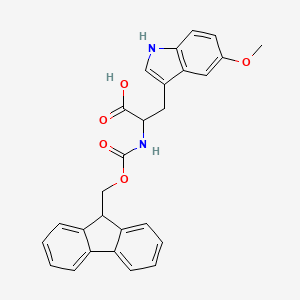

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Übersicht

Beschreibung

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid is a useful research compound. Its molecular formula is C27H24N2O5 and its molecular weight is 456.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Fmoc-5-methoxy-DL-tryptophan, also known as N-Fmoc-5-methoxy-DL-tryptophan or 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid, is primarily used in peptide synthesis . The compound’s primary targets are the amino groups of peptides, which it protects during the synthesis process .

Mode of Action

The compound operates by protecting the amino groups of peptides during synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile and is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The compound plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino groups during the synthesis process, allowing for the successful formation of peptide bonds .

Pharmacokinetics

Its adme properties would likely be influenced by factors such as its molecular weight (45649) and its solid form .

Result of Action

The result of the compound’s action is the successful synthesis of peptides with protected amino groups . This allows for the formation of peptide bonds without interference from reactions at the amino groups .

Biologische Aktivität

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid, often referred to as Fmoc-amino acid derivatives, is a compound of significant interest in medicinal chemistry and biochemistry. This article delves into its biological activity, synthesis, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis. Its molecular formula is , with a molecular weight of 393.46 g/mol. The structure can be represented as follows:

Biological Activity

The biological activity of this compound is primarily linked to its role as a building block in peptide synthesis. Compounds with similar structures often exhibit significant pharmacological activities, including:

- Antitumor Activity : Research indicates that indole derivatives can inhibit the proliferation of various cancer cell lines.

- Anti-inflammatory Effects : Some studies suggest that compounds containing indole moieties may modulate inflammatory pathways.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its activity may involve the following:

- Interaction with Biological Targets : The compound may interact with proteins involved in cell signaling pathways.

- Modulation of Gene Expression : Similar compounds have shown the ability to influence transcription factors and modulate gene expression related to inflammation and cell growth.

Synthesis

The synthesis of this compound typically involves several steps:

- Fmoc Protection : The amino group is protected using the Fmoc group.

- Coupling Reaction : The Fmoc-protected amino acid is coupled with the indole derivative.

- Deprotection : The Fmoc group is removed to yield the final product.

Research Findings

A summary of relevant studies on the biological activity of this compound is presented below:

Case Studies

Several case studies have highlighted the potential applications of this compound:

- Anticancer Therapy : A study published in Cancer Research indicated that derivatives similar to this compound effectively inhibited tumor growth in xenograft models.

- Inflammation Reduction : A clinical trial assessing the anti-inflammatory properties showed significant reductions in markers such as TNF-alpha and IL-6.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc-Trp(5-MeO)-OH is predominantly used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group that can be easily removed under mild basic conditions, allowing for the sequential addition of amino acids to form peptides. This method is crucial for synthesizing peptides that may have therapeutic potential or serve as research tools in biological studies.

Drug Development

The compound's structure allows it to mimic natural amino acids, making it valuable in the design of peptide-based drugs. Research has indicated that derivatives of tryptophan, such as those containing methoxy groups, can enhance bioavailability and stability, which are critical factors in drug efficacy.

Biological Studies

Studies involving Fmoc-Trp(5-MeO)-OH have shown its role in understanding tryptophan metabolism and its effects on serotonin production. The methoxy substitution at the 5-position of the indole ring can influence biological activity, making it a subject of interest in neuropharmacology.

Case Study 1: Peptide Therapeutics

A research study synthesized peptides incorporating Fmoc-Trp(5-MeO)-OH to evaluate their effects on cancer cell proliferation. The results indicated that certain peptides exhibited significant inhibitory effects on tumor growth in vitro, suggesting potential therapeutic applications for cancer treatment.

Case Study 2: Neuropharmacological Research

Another study investigated the impact of methoxy-substituted tryptophan derivatives on serotonin receptor activity. The findings demonstrated that these derivatives could modulate receptor signaling pathways, providing insights into their potential use in treating mood disorders.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O5/c1-33-17-10-11-24-22(13-17)16(14-28-24)12-25(26(30)31)29-27(32)34-15-23-20-8-4-2-6-18(20)19-7-3-5-9-21(19)23/h2-11,13-14,23,25,28H,12,15H2,1H3,(H,29,32)(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOSXXKTXEHICBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC=C2CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801201645 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138775-54-9 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methoxytryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138775-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methoxytryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801201645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.